Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups to the pyrazole ring.
Scientific Research Applications
Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, have been explored for potential therapeutic applications.
Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
Ethyl 1-phenyl-3-pyrazolecarboxylate: A compound with a similar pyrazole ring and ester functionality.
5-Phenyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative with a carboxylic acid group.
Uniqueness
Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and acetate groups, along with the phenyl-substituted pyrazole ring, make it a versatile compound for various applications.
Properties
CAS No. |
54293-71-9 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-(5-ethoxy-1-phenylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-14-10-12(11-15(18)20-4-2)16-17(14)13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
RDQJSAVRGMXPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.